molecular formula C11H11BrClNO2 B4181279 N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide

N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide

Cat. No.: B4181279
M. Wt: 304.57 g/mol
InChI Key: OOALGDICXARSNH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a tetrahydrofuran ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-bromo-2-chloroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form a lactone. Reagents such as potassium permanganate or chromium trioxide are typically used for this purpose.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products Formed:

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Formation of lactone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.

Comparison with Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)benzamide
  • N-(4-bromo-2-chlorophenyl)propionamide

Comparison:

  • N-(4-bromo-2-chlorophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a tetrahydrofuran ring. It is less bulky and may have different reactivity and biological activity.
  • N-(4-bromo-2-chlorophenyl)benzamide: The presence of a benzamide group instead of a tetrahydrofuran ring makes this compound more rigid. It may exhibit different binding affinities to molecular targets.
  • N-(4-bromo-2-chlorophenyl)propionamide: This compound has a propionamide group, which introduces additional steric hindrance. It may have different pharmacokinetic properties compared to N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide.

Uniqueness: this compound is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALGDICXARSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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